Albitiazolium bromide

概要

説明

準備方法

合成経路と反応条件: アルビチアゾリウム臭化物の合成には、ビスチアゾリウム塩と臭化物イオンの反応が含まれます。プロセスには通常、次の手順が含まれます。

ビスチアゾリウム塩の形成: 最初のステップには、チアゾール誘導体と適切なアルキル化剤との反応によるビスチアゾリウム塩の合成が含まれます。

臭化物イオンの導入: ビスチアゾリウム塩は、次いで臭化物源と反応させてアルビチアゾリウム臭化物を形成します.

工業生産方法: 工業環境では、アルビチアゾリウム臭化物の生産は、同様の合成経路に従いますが、より大規模で行われます。プロセスには以下が含まれます。

バッチ反応: 大規模なバッチ反応は、ビスチアゾリウム塩を合成するために実施されます。

化学反応の分析

Transport Dynamics in Infected Erythrocytes

Albitiazolium enters P. falciparum-infected erythrocytes via two primary pathways:

-

Remnant erythrocyte choline carriers : Residual host transporters retained post-infection .

-

Parasite-induced new permeability pathways (NPP) : Enhanced uptake mediated by furosemide-sensitive channels .

Key data :

| Parameter | Value (Mature Trophozoite Stage) | Method |

|---|---|---|

| Cellular Accumulation Ratio | 405 | [¹⁴C]-albitiazolium uptake |

| Steady-state uptake time | 90–120 minutes | Kinetic analysis |

Competitive Inhibition of Choline Transport

Albitiazolium disrupts choline import into parasites by binding to a poly-specific cation transporter , critical for de novo PC synthesis .

Biochemical Interactions:

-

Competitive inhibition : Albitiazolium (Kᵢ = 0.8 µM) outcompetes choline for transporter binding .

-

Antagonism : Choline supplementation (250 µM) reduces albitiazolium's antimalarial efficacy by 75% .

Table 1 : Inhibition kinetics of choline uptake by albitiazolium

| Choline Concentration (µM) | Uptake Rate (pmol/10⁷ cells/min) | Inhibition (%) |

|---|---|---|

| 20 | 0.52 ± 0.03 | 89 |

| 100 | 2.10 ± 0.12 | 67 |

Irreversible Accumulation and Pharmacokinetics

Albitiazolium exhibits unique pharmacokinetics due to high-affinity binding in infected erythrocytes:

In Vivo Accumulation (Mouse Model) :

| Parameter | Healthy Mice | Infected Mice (8.9% parasitemia) |

|---|---|---|

| Plasma AUC (ng·h/mL) | 1,200 | 2,030 |

| Liver AUC (ng·h/g) | 45,600 | 20,300 |

| Spleen retention (24 h) | <5% | 62% |

Key findings :

-

Accumulation in infected erythrocytes reaches 527-fold plasma concentrations .

-

Drug recycling occurs post-erythrocyte rupture, prolonging therapeutic efficacy .

Structural Reactivity

The bis-thiazolium core enables:

科学的研究の応用

Albitiazolium bromide has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the inhibition of phospholipid metabolism.

Biology: The compound is employed in research on malaria parasites, particularly in understanding the mechanisms of drug resistance.

Medicine: this compound is being investigated for its potential as an antimalarial drug, especially in cases of severe malaria.

Industry: The compound’s unique properties make it useful in the development of new antimalarial therapies.

作用機序

アルビチアゾリウム臭化物は、マラリア原虫におけるホスファチジルコリンの生合成を阻害することによって作用を発揮します。この化合物は、コリン輸送経路とホスファチジルコリン合成に関与する酵素を特に標的にします。 この阻害は、寄生虫の膜生合成を阻害し、寄生虫の死につながります . この化合物は、感染した赤血球に高度に蓄積し、宿主内でリサイクルできるため、抗マラリア活性はさらに強化されます .

類似化合物:

ドデシルトリメチルアンモニウム臭化物: 膜破壊特性が類似した、別のカチオン性両親媒性物質。

コリンアナログ: ミルテフォシンなどの、リン脂質代謝を阻害する他のコリンアナログ.

独自性: アルビチアゾリウム臭化物は、コリン輸送の阻害とホスファチジルコリン合成の阻害の両方を組み合わせた、二重の作用機序により独自性があります。 この二重の作用により、マラリア原虫に対して非常に効果的であり、耐性発生の可能性が低下します .

類似化合物との比較

Dodecyltrimethylammonium Bromide: Another cationic amphiphile with similar membrane-disrupting properties.

Choline Analogues: Other choline analogues that inhibit phospholipid metabolism, such as miltefosine.

Uniqueness: Albitiazolium bromide is unique due to its dual mechanism of action, which includes both inhibition of choline transport and disruption of phosphatidylcholine synthesis. This dual action makes it highly effective against malaria parasites and reduces the likelihood of resistance development .

生物活性

Albitiazolium bromide, a bis-thiazolium salt, has emerged as a promising candidate in the fight against malaria, particularly due to its unique mechanism of action that targets phosphatidylcholine (PC) biosynthesis in the Plasmodium falciparum parasite. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, mechanisms of action, and relevant case studies.

This compound functions primarily by inhibiting choline transport into Plasmodium falciparum-infected erythrocytes. This inhibition prevents the incorporation of choline into PC, which is crucial for the parasite's survival and proliferation. The drug enters infected erythrocytes through new permeability pathways (NPP) and is transported into the parasite via a poly-specific cation transporter. The following key points summarize its mechanism:

- Inhibition of Choline Entry : this compound competitively inhibits choline entry into the parasite, significantly reducing PC biosynthesis .

- Impact on Enzymatic Activity : At higher concentrations, it also affects three enzymes involved in de novo synthesis of PC, further hampering the parasite's lipid metabolism .

- Resistance Management : The multifaceted interaction with various steps in PC biosynthesis may help delay the development of resistance to this drug .

Pharmacodynamics

The pharmacokinetics and dynamics of albitiazolium have been studied extensively. It has shown potent antimalarial activity both in vitro and in vivo:

- In Vitro Activity : this compound exhibits significant activity against P. falciparum at low nanomolar concentrations, demonstrating its potency as an antimalarial agent .

- In Vivo Efficacy : In animal models, it has been effective at doses as low as 1 mg/kg, indicating its potential for clinical application without severe side effects .

Case Studies and Research Findings

Several studies have documented the efficacy and mechanism of this compound:

- Transport Studies : Research demonstrated that the drug enters erythrocytes mainly via furosemide-sensitive NPP and inhibits choline transport effectively .

- Prodrug Development : A series of disulfide prodrugs derived from albitiazolium were synthesized to enhance oral bioavailability. These prodrugs showed improved antimalarial activity compared to the parent compound after enzymatic reduction in vivo .

- Clinical Trials : Albitiazolium is currently undergoing phase II clinical trials for severe malaria treatment, showcasing its potential for therapeutic use .

Data Table: Summary of Biological Activity

| Parameter | This compound |

|---|---|

| Mechanism of Action | Inhibits choline transport |

| Target Pathway | Phosphatidylcholine biosynthesis |

| In Vitro IC50 (nM) | Low nanomolar range |

| In Vivo Efficacy (mg/kg) | Effective at <1 mg/kg |

| Current Clinical Status | Phase II trials for severe malaria |

特性

IUPAC Name |

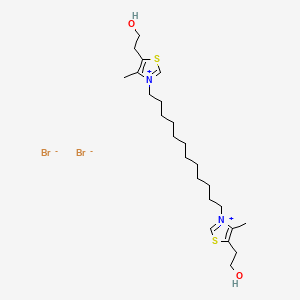

2-[3-[12-[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]dodecyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N2O2S2.2BrH/c1-21-23(13-17-27)29-19-25(21)15-11-9-7-5-3-4-6-8-10-12-16-26-20-30-24(14-18-28)22(26)2;;/h19-20,27-28H,3-18H2,1-2H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJCGBHHSKAACR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CCCCCCCCCCCC[N+]2=CSC(=C2C)CCO)CCO.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42Br2N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185968 | |

| Record name | Albitiazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321915-72-4 | |

| Record name | Albitiazolium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321915724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albitiazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALBITIAZOLIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AC0AJ4ILP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。